6-Bromo-2-ethylisoindolin-1-one
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Overview
Description
6-Bromo-2-ethylisoindolin-1-one is a chemical compound belonging to the class of isoindolinones.
Preparation Methods
The synthesis of 6-Bromo-2-ethylisoindolin-1-one typically involves the reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold, which can then be further modified to introduce the bromo and ethyl substituents . Industrial production methods often involve multicomponent reactions (MCRs) that provide a straightforward and efficient pathway to access a variety of substituted isoindolinones .
Chemical Reactions Analysis
6-Bromo-2-ethylisoindolin-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The bromo group in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
6-Bromo-2-ethylisoindolin-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-Bromo-2-ethylisoindolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
6-Bromo-2-ethylisoindolin-1-one can be compared with other isoindolinone derivatives, such as:
2-Ethylisoindolin-1-one: Lacks the bromo substituent, which can affect its reactivity and biological activity.
6-Chloro-2-ethylisoindolin-1-one: Similar structure but with a chloro group instead of a bromo group, leading to different chemical and biological properties.
6-Bromo-2-methylisoindolin-1-one: Similar structure but with a methyl group instead of an ethyl group, which can influence its reactivity and applications.
Properties
IUPAC Name |
6-bromo-2-ethyl-3H-isoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-2-12-6-7-3-4-8(11)5-9(7)10(12)13/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFJPDUUDLXMNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2=C(C1=O)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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